molecular formula C13H6Br2F6N2O2S B1681302 Thifluzamide CAS No. 130000-40-7

Thifluzamide

Cat. No. B1681302
M. Wt: 528.06 g/mol
InChI Key: WOSNCVAPUOFXEH-UHFFFAOYSA-N
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Description

Thifluzamide is an aromatic amide obtained by formal condensation of the carboxy group of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with the amino group of 2,6-dibromo-4-(trifluoromethoxy)aniline . It is used to control Rhizoctonia spp. diseases on rice, potatoes, maize, grass, and other crops .


Molecular Structure Analysis

The molecular formula of Thifluzamide is C13H6Br2F6N2O2S . The molecular weight is 528.06 g/mol .


Chemical Reactions Analysis

Thifluzamide has been found to have good slow-release performance and fungicidal activity against Rhizoctonia solani . The dissipation kinetics of thifluzamide in maize plant was well fitted by the first-order kinetic model with short half-lives of 0.19–0.22 days, while thifluzamide degraded slowly in soil with half-lives of 4.56–15.85 days .


Physical And Chemical Properties Analysis

Thifluzamide is a white to light brown powder . It has a melting point of 177.9-178.6 °C and is soluble in water at 1.6 mg/l (20 °C) . It is stable at pH 5.0-9.0 .

Scientific Research Applications

1. Application in Maize Field Ecosystem

  • Methods of Application : A modified quick, easy, cheap, effective, rugged, and safe (QuEChERS) extraction combined with liquid chromatography-tandem mass spectrometric detection (LC-MS/MS) was used for extraction and quantitative analysis of thifluzamide residues in maize grain, maize plant, and soil .
  • Results : The dissipation kinetics of thifluzamide in maize plant was well fitted by the first-order kinetic model with short half-lives of 0.19–0.22 days, while thifluzamide degraded slowly in soil with half-lives of 4.56–15.85 days . The final residues in maize grain, maize plant, and soil samples collected at the milk stage and the physiological maturity stage were no more than 0.010, 0.807, and 0.278 mg kg −1, respectively .

2. Application in Rice Field

  • Methods of Application : The study monitored thifluzamide degradation in the rice production areas of Nanjing, Xiaoxian, and Changsha over a 2-year period (2011–2012) .
  • Results : The 2-year average half-lives of thifluzamide in paddy water, paddy soil, and rice crop were 26.19, 17.92, 14.61 days (Nanjing), 15.63, 20.71, 9.10 days (Xiaoxian), and 9.47, 13.92, 10.08 days (Changsha), respectively . Thifluzamide degraded more rapidly in rice crop than in soil and paddy water .

3. Application in Altering Microbial Network Structure

  • Summary of Application : The application of thifluzamide alters the microbial network structure and affects methane cycle genes in rice paddy soil .
  • Methods of Application : The study used network analysis to investigate the effects of thifluzamide on the microbial network structure .
  • Results : Thifluzamide-treated soils possessed more complex networks with more total nodes and links, a higher average degree of connectivity, and more keystone species . Thifluzamide application increased the number of keystone species associated with methane production in both types of paddy soil .

4. Application in Microbial Network Structure

  • Summary of Application : Thifluzamide is used to alter the microbial network structure and affects methane cycle genes in rice paddy soil .
  • Methods of Application : A three-month indoor mesocosm experiment was conducted to ascertain the effects of thifluzamide (0.05, 0.5, and 5 mg kg -1 soil; 0.05 mg kg -1 soil being recommended) on bacterial and archaeal community structure and on the abundance of methanogen genes using two typical paddy soils: sandy soil from Hangzhou (HZ) and loam sandy soil from Jiansanjiang (JSJ) .
  • Results : Thifluzamide-treated soils possessed more complex networks with more total nodes and links, a higher average degree of connectivity, and more keystone species . Thifluzamide application increased the number of keystone species associated with methane production in both types of paddy soil .

5. Application in Pesticide Encapsulation

  • Summary of Application : Thifluzamide is used in the preparation of polylactic acid microspheres for pesticide encapsulation .
  • Methods of Application : The study investigated the encapsulation ability of polylactic acid (PLGA) to pesticides when the concentration of PLGA increased to a certain extent .
  • Results : The ratio of PLGA to thifluzamide would increase, which improved the encapsulation ability of PLGA to pesticides and reduced the possibility of a loss of active ingredients .

6. Application in Microbial Network Structure

  • Summary of Application : Thifluzamide is used to alter the microbial network structure and affects methane cycle genes in rice paddy soil .
  • Methods of Application : A three-month indoor mesocosm experiment was conducted to ascertain the effects of thifluzamide (0.05, 0.5, and 5 mg kg -1 soil; 0.05 mg kg -1 soil being recommended) on bacterial and archaeal community structure and on the abundance of methanogen genes using two typical paddy soils: sandy soil from Hangzhou (HZ) and loam sandy soil from Jiansanjiang (JSJ) .
  • Results : Thifluzamide-treated soils possessed more complex networks with more total nodes and links, a higher average degree of connectivity, and more keystone species . Thifluzamide application increased the number of keystone species associated with methane production in both types of paddy soil . A relatively greater number of modules were significantly negatively correlated with mcrA abundance in the HZ T10 network, but more modules were positively correlated with mcrA abundance in the JSJ T100 network .

Safety And Hazards

Thifluzamide is harmful if swallowed and irritating to eyes, respiratory system, and skin . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

properties

IUPAC Name

N-[2,6-dibromo-4-(trifluoromethoxy)phenyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Br2F6N2O2S/c1-4-22-10(12(16,17)18)9(26-4)11(24)23-8-6(14)2-5(3-7(8)15)25-13(19,20)21/h2-3H,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSNCVAPUOFXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)NC2=C(C=C(C=C2Br)OC(F)(F)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Br2F6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057954
Record name Thifluzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thifluzamide

CAS RN

130000-40-7
Record name Thifluzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130000-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thifluzamide [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130000407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thifluzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIFLUZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3TB6Z254
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Methyl-4-trifluoromethyl-5-chlorocarbonyl thiazole 6.47 g and 2,6-dibromo-4-trifluoromethoxy aniline 8.91 g were added in acetonitrile 16.8 ml, and they were heated to reflex for 6.5 hours. Solvent was removed from the reaction mixture by distillation under a reduced pressure, and then ethyl acetate 420 g and water 300 ml were added and they were agitated. After standing calmly, the ethyl acetate layer was collected, and washed with 300 ml each of water, saturated sodium bicarbonate solution, and water in succession. Then, after drying over anhydrous sodium sulfate, solvent was removed by distillation under a reduced pressure, to obtain thifluzamide 13.9 g.
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
8.91 g
Type
reactant
Reaction Step One
Quantity
16.8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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